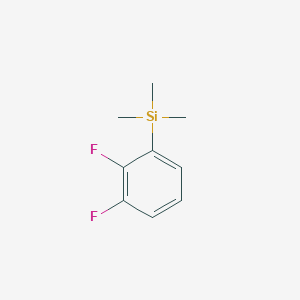

1,2-Difluoro-3-trimethylsilylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXYQBIDGSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1,2 Difluoro 3 Trimethylsilylbenzene

Reactions Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group attached to the aromatic ring is a key handle for a variety of chemical transformations. Its ability to be cleaved under specific conditions or to participate in coupling and oxidation reactions provides pathways to a diverse array of functionalized aromatic compounds.

Desilylation Reactions: Acid- and Base-Catalyzed Processes

The carbon-silicon (C-Si) bond in arylsilanes is susceptible to cleavage under both acidic and basic conditions, a process known as desilylation or protodesilylation. This reaction effectively replaces the trimethylsilyl group with a hydrogen atom.

Acid-Catalyzed Desilylation: In the presence of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent, the aromatic ring is protonated. This electrophilic aromatic substitution mechanism proceeds via a Wheland intermediate, where the silyl (B83357) group is eliminated, often as a trimethylsilyl halide or trifluoroacetate, to restore aromaticity. The facility of this reaction can be influenced by the electronic nature of the other substituents on the ring.

Base-Catalyzed Desilylation: Base-catalyzed desilylation typically involves a nucleophilic attack at the silicon atom. nih.gov A common reagent for this transformation is potassium trimethylsilanolate (KOTMS) in a solvent like wet DMSO. nih.govorganic-chemistry.orgnih.gov The mechanism is thought to involve the formation of a pentacoordinate silicon intermediate, which then undergoes protonation to cleave the C-Si bond. nih.gov This method is often favored for its mild conditions and high efficiency. nih.govorganic-chemistry.orgnih.gov While specific studies on 1,2-Difluoro-3-trimethylsilylbenzene are not extensively documented, the general principles of arylsilane desilylation are well-established and applicable. nih.govorganic-chemistry.orgnih.gov

| Arylsilane Substrate | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| General Aryl-TMS | KOTMS (5 mol%) | wet DMSO | 70 | up to 99 | nih.gov |

| 4-Silylated Isoquinolines | tBuOK (20 mol%) | wet DMSO | 60 | Good to Excellent | researchgate.net |

Oxidative Transformations: Formation of Hydroxylated and Related Derivatives from Arylsilanes

The trimethylsilyl group can be replaced by a hydroxyl group in an oxidative process, providing a valuable route to phenols. This transformation, often referred to as oxidative ipso-hydroxylation, typically involves the cleavage of the C-Si bond and the formation of a C-O bond at the same position. Common oxidants for this reaction include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The reaction is often facilitated by a fluoride (B91410) source, which activates the silicon atom towards nucleophilic attack. This methodology offers a synthetic equivalent to the hydroxylation of an aryl anion.

| Arylboronic Acid Substrate | Oxidant | Catalyst/Additive | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Sodium perborate | None | Water | 5 min | 92 | nsf.govnih.gov |

| Various arylboronic acids | H₂O₂ | None | - | - | Good yields | researchgate.net |

Cross-Coupling Reactions: Silicon-Based Coupling Strategies (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. nih.govarkat-usa.orgresearchgate.netnih.gov This reaction requires an activating agent, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. researchgate.netnih.gov The reaction of 1,2-Difluoro-3-trimethylsilylbenzene with various aryl or vinyl halides in the presence of a palladium catalyst and a fluoride activator would be expected to yield substituted difluorobiphenyl or difluorostyrene (B1617740) derivatives. This method is valued for the low toxicity and high stability of the organosilicon reagents. arkat-usa.org

The general catalytic cycle for the Hiyama coupling involves:

Oxidative Addition: The organic halide adds to the palladium(0) catalyst to form a palladium(II) species.

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

| Organosilane | Electrophile | Palladium Catalyst | Ligand | Activator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryltrifluorosilanes | Aryl chlorides | Pd(OAc)₂ | XPhos | TBAF | t-BuOH | Good to Excellent | nih.gov |

| Aryl siloxanes | N-Acylglutarimides | Pd(OAc)₂ | PCy₃ | Et₃N·3HF/LiOAc | 1,4-Dioxane/H₂O | Moderate to Good | arkat-usa.org |

| 4-Methylphenyltriethoxysilane | 1-Boc-3-iodoazetidine | Pd(OAc)₂ | dppf | TBAF | Dioxane | 88 | arkat-usa.org |

Reactivity of the Fluorinated Aromatic Core

The two fluorine atoms on the aromatic ring of 1,2-Difluoro-3-trimethylsilylbenzene significantly influence its reactivity. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Difluorinated Systems

Aromatic systems bearing electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product.

In 1,2-Difluoro-3-trimethylsilylbenzene, the fluorine atoms activate the ring for such substitutions. The regioselectivity of the attack would be influenced by the combined electronic effects of the two fluorine atoms and the trimethylsilyl group. The trimethylsilyl group can exert a stabilizing effect on an adjacent carbanionic center, potentially influencing the position of nucleophilic attack. Generally, the fluorine atom that is para to the other fluorine and meta to the trimethylsilyl group would be the more likely site of substitution.

Generation and Reactivity of Benzyne (B1209423) Intermediates from Ortho-Silylated Fluorobenzenes

Ortho-haloarylsilanes are well-known precursors for the generation of benzyne intermediates. semanticscholar.orgnih.gov In the case of 1,2-Difluoro-3-trimethylsilylbenzene, treatment with a fluoride source can induce a 1,2-elimination reaction. The fluoride ion attacks the silicon atom, leading to the formation of a transient pentacoordinate silicon species. This intermediate can then eliminate the trimethylsilyl group and the adjacent fluorine atom to generate a highly reactive 3-fluoro-benzyne intermediate.

Once generated, this benzyne intermediate can be trapped in situ by various reagents. nih.govresearchgate.netresearchgate.net Common trapping reactions include:

[4+2] Cycloadditions (Diels-Alder reactions): With dienes such as furan (B31954) or cyclopentadiene (B3395910) to form bicyclic adducts. nih.govresearchgate.netresearchgate.net

[2+2] Cycloadditions: With alkenes to form benzocyclobutene derivatives.

Nucleophilic Addition: With nucleophiles to yield substituted aromatic compounds.

The generation of benzyne under mild, fluoride-induced conditions from precursors like 1,2-Difluoro-3-trimethylsilylbenzene provides a powerful tool for the synthesis of complex aromatic structures. semanticscholar.orgnih.gov

| Benzyne Precursor Type | Generation Method | Trapping Agent | Product Type | Reference |

|---|---|---|---|---|

| o-Trimethylsilylphenyl triflate | Fluoride-induced elimination | Furan | Diels-Alder adduct | semanticscholar.org |

| Tethered 1,3-diyne/diynophile | Thermal cyclization (HDDA) | Intramolecular carbonyl group | Functionalized fluorenone | arkat-usa.org |

| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Fluoride-induced elimination | Benzyl azide | Benzotriazole | nih.gov |

Electrophilic Fluorination of Aryl Silanes (e.g., with F-TEDA-BF4) and Limitations

Electrophilic fluorination provides a direct method to introduce a fluorine atom into an aromatic ring. For aryl silanes, this reaction is of particular interest as the silyl group can act as a regiochemical director before being cleaved. The reagent 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as F-TEDA-BF4 or Selectfluor, is a widely used electrophilic fluorinating agent due to its efficiency and stability. nih.govresearchgate.netmdpi.com

The reaction of an aryl silane (B1218182) with F-TEDA-BF4 is believed to proceed through an electrophilic aromatic substitution mechanism. The trimethylsilyl group is known to direct incoming electrophiles to the ipso-position, leading to a fluorodesilylation reaction. This process takes advantage of the beta-effect of silicon, which stabilizes the carbocationic intermediate formed during the substitution. rsc.orgresearchgate.net For 1,2-Difluoro-3-trimethylsilylbenzene, the expected product of such a reaction would be 1,2,3-trifluorobenzene, resulting from the replacement of the trimethylsilyl group with a fluorine atom.

However, the reaction is not without its limitations. The reactivity of the aromatic ring is a crucial factor. The presence of two fluorine atoms in 1,2-Difluoro-3-trimethylsilylbenzene significantly deactivates the ring towards electrophilic attack. libretexts.org This deactivation can lead to sluggish reaction rates or the need for harsh reaction conditions.

Another limitation is the potential for side reactions. While the trimethylsilyl group is a good ipso-director, other positions on the aromatic ring might still be susceptible to fluorination, especially if the desired fluorodesilylation is slow. This could lead to a mixture of products. Furthermore, the mechanism of electrophilic fluorination is still a subject of some debate, with possibilities of a single-electron transfer (SET) pathway competing with the more accepted SN2-like aromatic substitution. wikipedia.org

In systems where the aromatic ring is electron-rich, electrophilic fluorination with F-TEDA-BF4 can be quite effective. researchgate.net However, for deactivated systems like the one , achieving high yields and selectivity can be challenging.

Table 1: Predicted Reactivity in Electrophilic Fluorination

| Substrate | Reagent | Predicted Major Product | Potential Limitations |

|---|

Copper-Mediated Fluorination of Arylsilanes to Fluoroarenes

An alternative to electrophilic fluorination is the copper-mediated fluorination of arylsilanes. This method has emerged as a powerful tool for the synthesis of fluoroarenes, often under milder conditions and with broader functional group tolerance compared to other methods. nih.govnih.govresearchgate.net

The reaction typically involves a copper(II) salt, such as Cu(OTf)2, and a nucleophilic fluoride source like potassium hydrogen fluoride (KHF2). nih.govnih.gov The reaction proceeds via a proposed transmetalation of the aryl group from silicon to copper, followed by reductive elimination from a high-valent copper-fluoride intermediate to form the C-F bond.

One of the key advantages of this method is its applicability to a wide range of arylsilanes, including those with both electron-donating and electron-withdrawing groups. nih.govnih.gov This suggests that the deactivating effect of the two fluorine atoms in 1,2-Difluoro-3-trimethylsilylbenzene might be overcome, allowing for the formation of 1,2,3-trifluorobenzene.

Research on the copper-mediated fluorination of functionalized arylsilanes has demonstrated good to excellent yields for a variety of substrates. nih.govresearchgate.net The reaction conditions are generally mild, often requiring heating at moderate temperatures.

Table 2: Representative Conditions for Copper-Mediated Fluorination of Arylsilanes

| Copper Source | Fluoride Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Cu(OTf)2 | KHF2 | DMF | 65 | nih.govnih.gov |

For 1,2-Difluoro-3-trimethylsilylbenzene, this methodology presents a promising pathway for the synthesis of 1,2,3-trifluorobenzene. The tolerance of the reaction to various functional groups is a significant advantage, suggesting that the existing fluoro substituents would be compatible with the reaction conditions.

Chemo- and Regioselectivity in Multi-functionalized Systems Involving Fluorine and Trimethylsilyl Groups

The interplay between the fluorine atoms and the trimethylsilyl group in 1,2-Difluoro-3-trimethylsilylbenzene governs the chemo- and regioselectivity of its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary sites for reaction are the C-Si bond and the C-H bonds of the aromatic ring.

Reactions at the C-Si bond: As discussed, the C-Si bond is susceptible to cleavage by electrophiles (fluorodesilylation) and can participate in metal-mediated cross-coupling reactions.

Reactions at the C-H bonds: The remaining C-H bonds on the aromatic ring could potentially undergo substitution reactions. However, the strong deactivating effect of the adjacent fluorine atoms makes these positions less nucleophilic and thus less reactive towards electrophiles. libretexts.org

In many reactions, the C-Si bond is expected to be the more reactive site, leading to transformations at this position while leaving the rest of the molecule intact.

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount.

Fluorine: Fluorine is an ortho-, para-directing deactivator. libretexts.org It withdraws electron density inductively, deactivating the ring, but can donate electron density through resonance to the ortho and para positions, stabilizing the intermediates for substitution at these sites.

Trimethylsilyl group: The trimethylsilyl group is an ipso-director, meaning it encourages substitution at the carbon atom to which it is attached.

In the case of 1,2-Difluoro-3-trimethylsilylbenzene, an incoming electrophile would face a complex electronic landscape. The two fluorine atoms at positions 1 and 2 would direct an incoming electrophile to positions 4 and 5 (para to one fluorine and meta to the other, or ortho to one and meta to the other). However, the strong ipso-directing effect of the trimethylsilyl group at position 3 would favor attack at this position. rsc.org Generally, ipso-substitution at the silyl-bearing carbon is the preferred pathway in electrophilic reactions of aryl silanes.

In nucleophilic aromatic substitution reactions, the fluorine atoms would activate the ring towards attack by nucleophiles, with substitution typically occurring at the positions ortho and para to the fluorine atoms. The trimethylsilyl group is not known to have a strong directing effect in such reactions.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 1,2-Difluoro-3-trimethylsilylbenzene |

| F-TEDA-BF4 (Selectfluor) |

| 1,2,3-Trifluorobenzene |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) |

| Potassium hydrogen fluoride (KHF2) |

| Dimethylformamide (DMF) |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1,2-Difluoro-3-trimethylsilylbenzene in solution. A multi-nuclear approach provides a complete picture of the atomic connectivity and electronic environment within the molecule.

A comprehensive NMR analysis of 1,2-Difluoro-3-trimethylsilylbenzene involves the acquisition and interpretation of spectra from four key nuclei: ¹H, ¹³C, ¹⁹F, and ²⁹Si. Each nucleus provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show signals for the trimethylsilyl (B98337) (TMS) group and the aromatic protons. The nine protons of the TMS group should appear as a sharp singlet, typically in the upfield region (around 0.2-0.4 ppm), due to the electropositive nature of silicon. The three aromatic protons will appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm) due to spin-spin coupling with each other and with the fluorine atoms. The coupling constants (J-values) between adjacent protons (³JHH) are typically in the range of 7-10 Hz, while longer-range couplings to fluorine (³JHF, ⁴JHF) will further split these signals.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The TMS carbons will produce a single, sharp resonance at a high field (around -1 to 2 ppm). The six aromatic carbons will give rise to six distinct signals, with their chemical shifts influenced by the fluorine and TMS substituents. Carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are typically in the range of 240-260 Hz, appearing as doublets. Longer-range C-F couplings will also be observed for the other aromatic carbons.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a crucial technique for characterizing fluorinated organic compounds. nist.govresearchgate.net The spectrum of 1,2-Difluoro-3-trimethylsilylbenzene is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to coupling to each other (³JFF) and to the aromatic protons (³JHF, ⁴JHF). The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic effects of other substituents. ucla.edu

²⁹Si NMR: Silicon-29 NMR, although a less sensitive technique, provides direct information about the silicon environment. researchgate.net For 1,2-Difluoro-3-trimethylsilylbenzene, a single resonance is expected for the silicon atom of the TMS group. The chemical shift will be influenced by the electronic nature of the substituted benzene (B151609) ring. In organosilanes, the ²⁹Si chemical shift can vary over a wide range. chemrxiv.org The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be employed to enhance the signal intensity. chemrxiv.org

Predicted NMR Data for 1,2-Difluoro-3-trimethylsilylbenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (TMS, 9H) | 0.2 - 0.4 | s | - |

| ¹H (Aromatic, 3H) | 6.8 - 7.5 | m | ³JHH = 7-10, ³JHF, ⁴JHF = variable |

| ¹³C (TMS, 3C) | -1 - 2 | q | - |

| ¹³C (Aromatic, 6C) | 115 - 165 | d, dd, t, m | ¹JCF ≈ 240-260, ²⁻⁴JCF = variable |

| ¹⁹F (2F) | -110 to -150 | m | ³JFF, ³JHF, ⁴JHF = variable |

| ²⁹Si (1Si) | -10 to 10 | s | - |

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of a substance without the need for a calibration curve using an identical standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high precision and accuracy. bldpharm.com For 1,2-Difluoro-3-trimethylsilylbenzene, ¹H qNMR is particularly suitable due to the sharp, well-resolved singlet of the nine equivalent TMS protons. This signal is typically located in a region of the spectrum free from other common organic impurities. This method can be employed to monitor the progress of a synthesis reaction by quantifying the consumption of starting materials and the formation of the product, thereby allowing for the calculation of reaction conversion. Furthermore, the purity of the final isolated product can be accurately assessed.

Mass Spectrometry (MS) Techniques: Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern. Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. nist.gov

In the mass spectrum of 1,2-Difluoro-3-trimethylsilylbenzene, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. A characteristic feature of trimethylsilyl derivatives is the facile loss of a methyl group (•CH₃), leading to a prominent [M-15]⁺ ion, which is often the base peak in the spectrum. Further fragmentation of the silyl (B83357) group can lead to ions such as [Si(CH₃)₂]⁺ (m/z 58) and [Si(CH₃)₃]⁺ (m/z 73). Fragmentation of the aromatic ring may also occur, influenced by the fluorine substituents. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Key Mass Fragments for 1,2-Difluoro-3-trimethylsilylbenzene

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 186 | [C₉H₁₂F₂Si]⁺ | Molecular Ion (M⁺) |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical, often the base peak |

| 113 | [C₆H₃F₂]⁺ | Loss of the trimethylsilyl group |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Difluoro-3-trimethylsilylbenzene is expected to show characteristic absorption bands for the various functional groups present. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The Si-C stretching vibrations of the TMS group are expected to appear around 840 cm⁻¹ and 1250 cm⁻¹ (symmetric and asymmetric, respectively). Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The symmetric breathing vibration of the benzene ring is often a strong band in the Raman spectrum. The Si-C symmetric stretch would also be expected to be Raman active.

Predicted Vibrational Spectroscopy Data for 1,2-Difluoro-3-trimethylsilylbenzene

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium |

| C-F | Stretching | 1100 - 1300 | 1100 - 1300 | Strong (IR) |

| Si-C (asymmetric) | Stretching | ~1250 | - | Strong (IR) |

| Si-C (symmetric) | Stretching | ~840 | ~840 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 | Medium to Strong |

Advanced Chromatographic Coupling Techniques for Purity and Component Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Coupling chromatography with a spectroscopic detector provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov 1,2-Difluoro-3-trimethylsilylbenzene is well-suited for GC analysis. A gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification, as described in section 4.2. This technique is highly effective for determining the purity of the compound and identifying any volatile byproducts or starting materials remaining from the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For 1,2-Difluoro-3-trimethylsilylbenzene, reversed-phase HPLC with a UV detector would be a common method for purity analysis. mdpi.com The compound would be separated on a nonpolar stationary phase with a polar mobile phase. The retention time would be characteristic of the compound under specific chromatographic conditions. Coupling HPLC with a mass spectrometer (LC-MS) would provide molecular weight and structural information for the separated components, offering a powerful tool for identifying non-volatile impurities.

Theoretical and Computational Investigations on 1,2 Difluoro 3 Trimethylsilylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic structure and bonding characteristics of molecules like 1,2-Difluoro-3-trimethylsilylbenzene. By employing functionals such as B3LYP, researchers can model the electron density to derive crucial information about the molecule's properties.

A typical DFT analysis would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. For 1,2-Difluoro-3-trimethylsilylbenzene, the MEP would likely show negative potential around the fluorine atoms and the aromatic ring's π-system, while the silicon and hydrogen atoms would exhibit positive potential.

Table 1: Representative Data from DFT Calculations on Aromatic Compounds

| Parameter | Description | Typical Values for Aromatic Compounds |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1 to -3 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 3 to 5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 0 to 5 D |

Exploration of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in exploring the mechanisms of chemical reactions involving 1,2-Difluoro-3-trimethylsilylbenzene. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The process involves locating the minimum energy pathways that connect reactants to products. The transition state, which represents the highest energy point along this pathway, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. By calculating the vibrational frequencies of the optimized geometries, stationary points on the potential energy surface can be characterized as either minima (all real frequencies) or transition states (one imaginary frequency).

For instance, computational studies can be employed to investigate electrophilic aromatic substitution reactions on the benzene (B151609) ring of 1,2-Difluoro-3-trimethylsilylbenzene. By modeling the approach of an electrophile to different positions on the ring, the relative activation energies for substitution at each site can be determined, predicting the regioselectivity of the reaction. The influence of the fluorine and trimethylsilyl (B98337) substituents on the reaction pathway can be systematically evaluated.

Furthermore, computational modeling can distinguish between different possible reaction mechanisms, such as stepwise or concerted pathways. By searching for and characterizing any potential intermediates, a more complete picture of the reaction mechanism can be constructed.

Conformational Landscape and Rotational Barrier Analysis

The conformational flexibility of 1,2-Difluoro-3-trimethylsilylbenzene, primarily associated with the rotation of the trimethylsilyl group, can be thoroughly investigated using computational methods. By systematically rotating the trimethylsilyl group relative to the benzene ring and calculating the energy at each step, a potential energy surface for this rotation can be generated.

The minima on this potential energy surface correspond to the stable conformers of the molecule, while the maxima represent the rotational barriers. The height of these barriers provides a quantitative measure of the energy required to interconvert between different conformations. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

For 1,2-Difluoro-3-trimethylsilylbenzene, the rotational barrier of the trimethylsilyl group would be influenced by steric interactions with the adjacent fluorine atom and electronic interactions with the aromatic ring. DFT calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide accurate predictions of these rotational barriers.

Table 2: Example of Rotational Barrier Data for Substituted Benzenes

| Rotational Barrier | Description | Typical Calculated Values |

|---|---|---|

| C-Si Bond Rotation | Energy barrier for the rotation of the trimethylsilyl group | 1-5 kcal/mol |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For 1,2-Difluoro-3-trimethylsilylbenzene, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and their corresponding intensities in the IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with an experimental spectrum to aid in the assignment of the observed vibrational modes.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F, ²⁹Si) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting complex NMR spectra and can help to confirm the structure of the molecule. The accuracy of the predicted NMR parameters is highly dependent on the chosen level of theory and basis set.

Studies on Intermolecular Interactions and Crystal Lattice Effects

While the gas-phase properties of an isolated molecule provide fundamental insights, the behavior of molecules in the solid state is governed by intermolecular interactions. Computational methods can be used to study these interactions and their effect on the crystal packing of 1,2-Difluoro-3-trimethylsilylbenzene.

By analyzing the electrostatic potential and the distribution of electron density, the nature of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···F hydrogen bonds can be investigated. The fluorine and trimethylsilyl groups would play a significant role in directing the packing of the molecules in the crystal lattice.

Periodic DFT calculations can be employed to model the crystalline solid state, taking into account the repeating nature of the crystal lattice. These calculations can predict the lattice parameters and the positions of the atoms within the unit cell. The calculated crystal structure can then be compared with experimental data from X-ray diffraction to assess the accuracy of the computational model. Furthermore, the lattice energy, which is a measure of the stability of the crystal, can also be calculated. These studies provide a molecular-level understanding of the forces that hold the crystal together.

Applications in Organic Synthesis and Advanced Materials Science

Utility as a Versatile Synthetic Intermediate

1,2-Difluoro-3-trimethylsilylbenzene serves as a valuable and versatile intermediate in the field of organic synthesis. Its unique combination of fluoro and trimethylsilyl (B98337) functional groups on an aromatic ring allows for a wide range of chemical transformations, making it a key building block for the synthesis of more complex molecules.

The strategic placement of the fluorine and trimethylsilyl groups on the benzene (B151609) ring makes 1,2-Difluoro-3-trimethylsilylbenzene an excellent precursor for the synthesis of regioselectively functionalized aromatic compounds. The trimethylsilyl group can be readily replaced by other functional groups through ipso-substitution reactions, while the fluorine atoms can direct further substitutions or participate in cross-coupling reactions. This allows for the controlled and precise introduction of various substituents at specific positions on the aromatic ring, which is crucial for tailoring the properties of the final compound. For instance, this methodology is complementary to other approaches as it doesn't require pre-existing functionality to achieve regiocontrol. nih.gov The ability to create these specifically substituted aromatic compounds is vital in the development of pharmaceuticals, agrochemicals, and materials with desired electronic or optical properties.

A notable application is in the synthesis of fluorinated aromatic compounds, which are of significant interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and lipophilicity. mdpi.com For example, 1,2-difluoro-4,5-dinitrobenzene (B1590526) has been used in substitution reactions to create new compounds where the fluorine atoms are displaced in preference to the nitro groups. researchgate.net This highlights the utility of difluoro-substituted benzenes in creating specific isomers of functionalized aromatic compounds.

Beyond its use as a precursor for simple functionalized aromatics, 1,2-Difluoro-3-trimethylsilylbenzene is also a valuable building block for the construction of more complex molecular architectures. fluorochem.co.uk Its ability to undergo various coupling reactions, such as Suzuki and Stille couplings, allows for its incorporation into larger, more intricate structures. nih.gov This is particularly important in the synthesis of natural products and other biologically active molecules, where precise control over the three-dimensional arrangement of atoms is essential.

The difluorobenzene moiety can serve as a rigid scaffold, providing a defined geometry to the target molecule. The trimethylsilyl group offers a handle for further elaboration, enabling the stepwise assembly of complex structures. This building block approach simplifies the synthesis of challenging targets by breaking them down into smaller, more manageable components. For instance, a general methodology has been developed for synthesizing diverse fluoroaromatic compounds using fluorinated building blocks and unsaturated compounds, involving sequential cycloaddition, isomerization, and aromatization reactions. researchgate.netresearchgate.net

In the realm of organometallic catalysis, 1,2-Difluoro-3-trimethylsilylbenzene and its derivatives can act as strategic reagents. The fluorine atoms can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity of adjacent functional groups or the coordination of the molecule to a metal center. The trimethylsilyl group can be transformed into other useful functionalities, such as boronic acids or stannanes, which are key participants in many palladium-catalyzed cross-coupling reactions. nih.gov

For example, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has been achieved through Diels-Alder or C-H activation reactions. nih.gov These functionalized compounds are then used in Suzuki and Stille coupling reactions, demonstrating the role of silyl-substituted benzenes in preparing reagents for organometallic catalysis. nih.gov The ability to fine-tune the electronic and steric properties of ligands and substrates is crucial for optimizing catalytic cycles and achieving high efficiency and selectivity in chemical transformations.

Contributions to Advanced Materials Research

The unique electronic and structural features of 1,2-Difluoro-3-trimethylsilylbenzene make it a valuable component in the design and synthesis of advanced materials with tailored properties.

Fluorinated compounds are of particular interest in the field of liquid crystals due to the strong electronegativity and small size of the fluorine atom, which can significantly influence the mesomorphic behavior of a molecule. nih.gov The introduction of fluorine atoms can alter key properties such as dielectric anisotropy, viscosity, and clearing points, making them suitable for applications in liquid crystal displays (LCDs) and other electro-optical devices. nih.govrsc.org

Research has shown that the presence of lateral fluoro substituents can lead to a reduction in transition temperatures and influence the stability of different liquid crystalline phases. biointerfaceresearch.com For instance, new liquid crystal molecules with Schiff base linkages and fluoro substituents have been synthesized and characterized, where the fluorine atoms are anticipated to influence the mesomorphic behavior. nih.gov The length of terminal alkoxy chains also plays a role, with shorter chains favoring the nematic phase and longer chains inducing the smectic A phase. nih.gov

| Compound Type | Key Structural Features | Impact on Liquid Crystalline Properties |

| Difluoro-substituted Schiff bases | Schiff base linkage, fluoro substituents, varying alkoxy chain lengths | Influences mesomorphic behavior, enhances dipole moments, and affects phase transitions (nematic vs. smectic A). nih.gov |

| Terphenyl systems | 2,3-difluoro substituent | Enhances stability of tilted smectic phases, reduces melting point, and leads to high lateral dipole, enhancing negative dielectric anisotropy. biointerfaceresearch.com |

| Benzyloxy-based liquid crystals | Terminal benzyloxy group | The length of the terminal alkoxy chain influences melting temperatures and the stability of the smectic A phase. mdpi.com |

| Benzothiadiazole-based LCs | Donor-acceptor structures with various functional groups | Exhibit supercooled nematic phases at room temperature and show potential as efficient fluorescent materials. mdpi.com |

1,2-Difluoro-3-trimethylsilylbenzene and its derivatives are utilized as building blocks for the synthesis of conjugated polymers and oligomers for applications in organic electronics. bldpharm.com These materials are key components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). msstate.edumdpi.com

The incorporation of fluorine atoms into the backbone of conjugated polymers can have a profound impact on their electronic properties. The high electronegativity of fluorine can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can lead to improved air stability, as the lower HOMO level makes the material less susceptible to oxidation, and can also facilitate electron injection in devices. The introduction of fluorine can also influence the intermolecular packing of the polymer chains in the solid state, which is a critical factor for efficient charge transport.

For example, the synthesis of (E)-1,2-difluoro-1,2-bis(2-thienyl)ethenes has been described as a new family of conjugated monomers for oxidative polymerization. researchgate.net The crystal structure of a representative system shows essential planarity, suggesting significant delocalization of π-electrons. researchgate.net Furthermore, π-conjugated polymers with bromoaryl groups in their side chains have been directly synthesized via Migita–Kosugi–Stille coupling polycondensation. rsc.org

| Material Type | Key Features | Application in Organic Electronics |

| Conjugated Polymers with Dihydropyrrolo[3,2-b]pyrrole (H2DPP) Chromophores | Simple one-pot synthesis, tunable optoelectronic properties | Active layer material in organic photovoltaics and light-emitting diodes. kennesaw.edu |

| n-Type Conjugated Polymers | Synthesized via visible light irradiation at room temperature without a catalyst | Potential for new architectures of n-type CPs for optoelectronic and energy storage applications. semanticscholar.org |

| Carbazole-based Compounds | Low cost, chemical and thermal stability, good hole transport properties | Used in the development of OLEDs and solar cells. mdpi.com |

| Triazine-based Electron Acceptors | Deep lowest unoccupied molecular orbital (LUMO) energy | Used in n-doped electron transport layers in blue phosphorescent OLEDs. researchgate.net |

Precursors for Specialized Polymer Synthesis with Tunable Properties

The molecular architecture of 1,2-Difluoro-3-trimethylsilylbenzene makes it a valuable monomer in the synthesis of high-performance polymers, particularly polyarylenes. These polymers are known for their exceptional thermal and chemical resistance. The presence of the difluorobenzene moiety and the trimethylsilyl group allows for controlled polymerization reactions and imparts desirable properties to the resulting materials.

The trimethylsilyl group often serves a dual purpose in the polymerization process. Primarily, it can act as a leaving group in various cross-coupling reactions, such as the Suzuki or Stille coupling, which are instrumental in forming the carbon-carbon bonds that constitute the polymer backbone. This functionality allows for the precise and efficient construction of complex polymer chains. Secondly, the bulky nature of the trimethylsilyl group can enhance the solubility of the monomer and the resulting polymer in organic solvents, which is a crucial factor for polymer processing and characterization.

The fluorine atoms on the benzene ring significantly influence the electronic properties of the polymer. The high electronegativity of fluorine atoms leads to a lowering of the HOMO and LUMO energy levels of the polymer chain. This modification of the electronic band structure is a key strategy for tuning the optical and electronic properties of conjugated polymers, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically incorporating 1,2-difluoro-substituted units, researchers can fine-tune the emission color, charge carrier mobility, and energy conversion efficiency of these materials.

Detailed Research Findings:

While specific research focusing exclusively on the polymerization of 1,2-Difluoro-3-trimethylsilylbenzene is not extensively detailed in publicly available literature, the principles of using similarly structured monomers are well-established. For instance, in the synthesis of fluorinated polyarylenes, the number and position of fluorine substituents on the aromatic rings are critical in determining the final properties of the polymer.

The general approach involves the polycondensation of a dihaloaromatic monomer with a diboronic acid or ester (in Suzuki coupling) or an organotin reagent (in Stille coupling). In this context, 1,2-Difluoro-3-trimethylsilylbenzene could be derivatized to a di-functional monomer (e.g., a diboronic acid or a dihalide) to participate in such polymerization reactions.

The tunable properties that can be achieved by incorporating the 1,2-difluoro-3-trimethylsilylbenzene moiety are summarized in the table below, based on established principles of fluorinated polymer chemistry.

| Property | Influence of 1,2-Difluoro Moiety | Influence of Trimethylsilyl Group (as a precursor functionality) | Tunability Mechanism |

| Thermal Stability | The strong C-F bond enhances the overall thermal stability of the polymer backbone. | Facilitates the formation of a robust, fully aromatic polymer backbone through efficient coupling reactions. | The inherent strength of the aromatic C-C and C-F bonds leads to high decomposition temperatures. |

| Solubility | Can decrease solubility in non-polar solvents due to increased polarity. | The bulky silyl (B83357) group can disrupt polymer packing and improve solubility in organic solvents during synthesis and processing. | The balance between the polar fluorine atoms and the non-polar silyl group (before cleavage) can be used to modulate solubility. |

| Electronic Properties (in conjugated polymers) | Lowers HOMO/LUMO energy levels, potentially increasing electron affinity and ionization potential. | Enables the precise incorporation of the fluorinated unit into the conjugated backbone, allowing for systematic tuning of electronic structure. | Altering the monomer feed ratios in copolymerization with other aromatic monomers allows for fine-tuning of the band gap and energy levels. |

| Optical Properties (in conjugated polymers) | Can lead to a blue-shift in absorption and emission spectra due to the electron-withdrawing nature of fluorine. | Serves as a reactive site for polymerization, ensuring the fluorinated unit is part of the chromophore/fluorophore. | The degree of fluorination along the polymer chain can be controlled to adjust the emission wavelength and quantum efficiency. |

Emerging Research Directions and Future Outlook

Development of Sustainable and Atom-Economical Synthetic Pathways for Fluorinated Aryl Silanes

The synthesis of functionalized aryl fluorides and silanes has traditionally relied on methods that are often resource-intensive and generate significant waste. The principles of green chemistry, particularly atom economy, are driving research towards more sustainable synthetic routes. Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Current research efforts are geared towards replacing conventional multi-step syntheses with more direct and efficient catalytic methods. For instance, traditional methods for creating aryl-silicon bonds often involve the use of organometallic reagents like Grignard or organolithium compounds, which can have limited functional group tolerance. scholaris.ca Similarly, arene fluorination has often involved harsh reagents or required stoichiometric amounts of transition metals. nih.gov

Future pathways for the synthesis of compounds like 1,2-Difluoro-3-trimethylsilylbenzene are likely to focus on C-H activation and silylation, as well as late-stage fluorination techniques. Catalytic C-H borylation followed by subsequent conversion to the silane (B1218182), or direct C-H silylation, represents a highly atom-economical approach. researchgate.net Likewise, the development of transition-metal-catalyzed fluorination of aryl silanes and other organometallic precursors is a significant area of advancement. nih.govnih.govharvard.edu These methods offer improved regioselectivity and functional group compatibility, which are crucial for building complex molecules sustainably.

Table 1: Comparison of Synthetic Strategies for Fluorinated Aryl Silanes

| Method | Description | Advantages | Challenges |

| Traditional (e.g., Grignard) | Stepwise preparation from an aryl halide, followed by reaction with a chlorosilane. scholaris.ca | Well-established procedures. | Limited functional group tolerance, generation of stoichiometric byproducts. |

| Silver-Mediated Fluorination | Fluorination of aryl silanes using a silver source like Ag₂O. nih.gov | Operationally simple, uses readily available reagents. | Can require stoichiometric or excess silver, though recovery is possible. |

| Catalytic C-H Borylation/Silylation | Direct functionalization of a C-H bond on a fluorinated arene. researchgate.net | High atom economy, avoids pre-functionalized starting materials. | Catalyst development, achieving high regioselectivity. |

| Late-Stage Catalytic Fluorination | Introduction of fluorine onto an aryl silane precursor using a catalytic system. nih.gov | High functional group tolerance, suitable for complex molecules. | Catalyst cost and stability, control of fluorination degree and position. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations Involving Both Fluorine and Silicon Centers

The unique electronic properties imparted by both fluorine and silicon on the benzene (B151609) ring of 1,2-Difluoro-3-trimethylsilylbenzene make it a fascinating substrate for exploring new chemical reactions. The silicon center can act as a handle for cross-coupling reactions or as a directing group, while the C-F bonds, though strong, can be activated under specific catalytic conditions.

A significant area of research is the synergistic activation involving both the silicon and fluorine atoms. For example, the interaction between a fluorophilic activator and the silicon atom can facilitate transformations at other parts of the molecule. escholarship.org Recent studies have demonstrated that non-covalent interactions between silicon and fluorine can be leveraged to direct distal C-H functionalization in transition metal catalysis, opening up new synthetic possibilities. researchgate.net This approach allows for site-selective reactions that would be difficult to achieve otherwise.

Furthermore, the development of catalytic systems that can selectively cleave and functionalize C-F bonds is a major frontier in organofluorine chemistry. escholarship.orgresearchgate.net While challenging, such transformations would allow for the conversion of readily available polyfluorinated compounds into more complex, value-added products. The presence of the silyl (B83357) group could modulate the reactivity of the C-F bonds or participate directly in the catalytic cycle. The study of fluoride (B91410) catalysts in conjunction with silicon as a reducing agent for chemical transformations also presents a promising avenue for sustainable chemistry. nih.gov

Design and Synthesis of Advanced Materials with Tailored Performance Utilizing 1,2-Difluoro-3-trimethylsilylbenzene Derivatives

Organofluorine and organosilicon compounds are cornerstones of modern materials science due to their unique properties, including thermal stability, chemical resistance, and specific electronic and surface characteristics. Derivatives of 1,2-Difluoro-3-trimethylsilylbenzene are promising building blocks for a new generation of advanced materials.

The trimethylsilyl (B98337) group can be readily converted into other functional groups, such as silanols or siloxanes, which are precursors to polysiloxanes (silicones). Incorporating the difluorophenyl moiety into the polymer backbone could lead to materials with enhanced properties. For instance, fluorinated polysilazanes have been synthesized and used to create durable superhydrophobic and icephobic surfaces. mdpi.com The introduction of the 1,2-difluorobenzene (B135520) unit could further enhance the thermal stability and chemical resistance of these polymers, making them suitable for demanding applications in aerospace, electronics, and coatings.

In the field of organic electronics, fluorination of aromatic rings is a common strategy to tune the energy levels of organic semiconductors used in devices like OLEDs and organic solar cells. The 1,2-difluoro substitution pattern, combined with the synthetic versatility of the silyl group, allows for the systematic modification of electronic properties. This makes 1,2-Difluoro-3-trimethylsilylbenzene a valuable starting material for creating new organic electronic materials with tailored charge-transport characteristics and improved device performance.

Table 2: Potential Applications of 1,2-Difluoro-3-trimethylsilylbenzene Derivatives in Materials Science

| Material Class | Potential Derivative | Key Properties | Potential Application |

| Fluorinated Silicones | Polysiloxanes with pendant difluorophenyl groups. | High thermal stability, low surface energy, chemical inertness. | High-performance lubricants, sealants, hydrophobic coatings. mdpi.com |

| Organic Semiconductors | π-conjugated systems synthesized via cross-coupling at the silyl position. | Tunable HOMO/LUMO energy levels, enhanced stability. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Liquid Crystals | Mesogenic molecules incorporating the difluorophenylsilyl core. | Modified dielectric anisotropy, specific phase behavior. | Advanced display technologies. |

Bridging Advanced Computational Predictions with Experimental Observations for Predictive Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rapid discovery and optimization of new molecules and materials. For complex molecules like 1,2-Difluoro-3-trimethylsilylbenzene, computational modeling can provide invaluable insights into reactivity, reaction mechanisms, and material properties, thereby guiding experimental efforts.

Density Functional Theory (DFT) and other computational methods can be used to predict the regioselectivity of electrophilic aromatic substitutions or other functionalizations on the difluorotrimethylsilylbenzene ring. By calculating parameters like partial charge distributions and frontier molecular orbital energies, researchers can anticipate the most likely sites of reaction, saving significant experimental time and resources. researchgate.net Such computational studies have successfully supported experimentally observed fluorination regiochemistry in similar aromatic systems. researchgate.net

In the context of catalysis, computational modeling can elucidate complex reaction mechanisms involving transition metal catalysts and substrates containing both silicon and fluorine. researchgate.net Understanding the energetics of different catalytic pathways can help in the design of more efficient and selective catalysts. For materials science, computational simulations can predict key properties of polymers or organic electronic materials derived from 1,2-Difluoro-3-trimethylsilylbenzene, such as their conformational preferences, electronic band gaps, and charge mobility. This predictive capability allows for the in silico screening of candidate molecules before committing to their synthesis, accelerating the development of new high-performance materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2-Difluoro-3-trimethylsilylbenzene?

A robust approach involves halogen-directed silylation. Begin with 1,2-difluorobenzene derivatives (e.g., 1,2-difluoro-3-iodobenzene) and employ a palladium-catalyzed coupling reaction with trimethylsilyl reagents. Optimize conditions using ligands like tris-o-furylphosphine (TFP) to enhance selectivity for the meta position . Key steps:

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via GC-MS or ¹⁹F NMR to track fluorinated intermediates.

Q. Example Reaction Table

| Precursor | Catalyst System | Solvent | Yield (%) | Reference Method |

|---|---|---|---|---|

| 1,2-Difluoro-3-iodobenzene | Pd(PPh₃)₄, TFP | THF | 78 | |

| 1,2-Difluoro-3-bromobenzene | Pd(OAc)₂, PBu₃ | Toluene | 65 |

Q. How should researchers characterize fluorinated silyl compounds like 1,2-Difluoro-3-trimethylsilylbenzene?

Combine spectroscopic and chromatographic techniques:

- ¹⁹F NMR : Identify fluorine environments; expect splitting patterns due to adjacent substituents. For example, two distinct fluorine signals (ortho and para to SiMe₃) .

- GC-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns.

- X-ray crystallography : Resolve steric effects of the bulky trimethylsilyl group.

Q. What safety protocols are critical when handling fluorinated aromatic silanes?

- Ventilation : Use fume hoods with ≥100 fpm airflow for all manipulations .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent HF release .

- Storage : Keep in amber glass under argon at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction pathway predictions for fluorosilyl compounds?

Leverage databases like REAXYS and PISTACHIO to model competing pathways. For example:

- Density Functional Theory (DFT) : Calculate activation energies for silylation vs. defluorination pathways.

- Machine Learning : Train models on fluorinated benzene datasets to predict regioselectivity .

Case Study : Conflicting NMR data for a silylated intermediate may arise from rotational isomers. Use variable-temperature NMR (VT-NMR) to distinguish between dynamic and static disorder .

Q. What strategies mitigate side reactions during multi-step syntheses involving fluorinated silanes?

- Protection/Deprotection : Temporarily mask reactive sites (e.g., using tert-butyloxycarbonyl (t-Boc) groups) during silylation .

- Low-Temperature Quenching : Add reagents at –78°C to suppress electrophilic aromatic substitution byproducts.

- Byproduct Analysis : Use LC-MS to identify brominated or desilylated contaminants, common in Pd-catalyzed reactions .

Q. How do surface interactions influence the stability of fluorosilyl compounds in experimental setups?

Fluorinated silanes adsorb strongly to glassware, altering reaction kinetics. Mitigation strategies:

Q. How can researchers validate synthetic routes when conflicting literature data exist?

Adopt a tiered validation approach:

Reproducibility Trials : Replicate reported methods under controlled conditions (e.g., humidity <30%).

Isotopic Labeling : Synthesize deuterated analogs (e.g., C₆D₃F₂SiMe₃) to trace reaction pathways via mass shifts .

Collaborative Cross-Check : Partner with independent labs to verify spectral data .

Q. What advanced techniques resolve ambiguities in fluorine-silicon coupling efficiency?

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of ¹⁹F vs. ¹⁸F-labeled substrates.

- In Situ IR Spectroscopy : Monitor Si–C bond formation in real time (e.g., peaks at 1250 cm⁻¹ for SiMe₃) .

Data Contradiction Analysis

Example Conflict : Discrepancies in reported yields for silylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.